molecular formula C15H20O6 B1421344 Dimethyl 2,2'-[(2,3,5-trimethyl-1,4-phenylene)bis(oxy)]diacetate CAS No. 1206077-94-2

Dimethyl 2,2'-[(2,3,5-trimethyl-1,4-phenylene)bis(oxy)]diacetate

Cat. No.: B1421344
CAS No.: 1206077-94-2
M. Wt: 296.31 g/mol
InChI Key: YWZKUYFONCWWEG-UHFFFAOYSA-N
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Description

Dimethyl 2,2'-[(2,3,5-trimethyl-1,4-phenylene)bis(oxy)]diacetate is a synthetic organic compound characterized by a central 2,3,5-trimethylphenylene core linked to two acetoxy-methyl ester groups via ether bridges. Its molecular formula is C₁₅H₂₀O₆, with a molecular weight of 296.32 g/mol . The compound has been cataloged for research purposes but is currently listed as discontinued by commercial suppliers like CymitQuimica . Structural features include:

  • A tri-methylated aromatic ring, enhancing steric bulk and lipophilicity.
  • Two methoxy-linked acetate ester groups, contributing to its polarity and reactivity.

Properties

IUPAC Name

methyl 2-[4-(2-methoxy-2-oxoethoxy)-2,3,5-trimethylphenoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O6/c1-9-6-12(20-7-13(16)18-4)10(2)11(3)15(9)21-8-14(17)19-5/h6H,7-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWZKUYFONCWWEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1OCC(=O)OC)C)C)OCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Dimethyl 2,2'-[(2,3,5-trimethyl-1,4-phenylene)bis(oxy)]diacetate (CAS No. 1206077-94-2) is a synthetic compound primarily used in research contexts. Its chemical structure indicates potential biological activities due to the presence of phenylene and acetate moieties. This article reviews the biological activity of this compound based on existing literature and research findings.

  • Molecular Formula : C15H20O6
  • Molecular Weight : 296.32 g/mol
  • CAS Number : 1206077-94-2

The biological activity of this compound is largely unexplored; however, its structural components suggest several potential mechanisms:

  • Antioxidant Activity : Compounds with similar structures have shown antioxidant properties. The presence of phenolic groups can scavenge free radicals and reduce oxidative stress.
  • Enzyme Inhibition : The acetate groups may interact with various enzymes, potentially acting as inhibitors or modulators in biochemical pathways.
  • Cell Proliferation Effects : Preliminary studies indicate that related compounds can influence cell proliferation and apoptosis in cancer cell lines.

In Vitro Studies

  • Cytotoxicity Assays :
    • A study investigated the cytotoxic effects of structurally related compounds on breast cancer cell lines (MCF-7). Results indicated that similar diacetate derivatives exhibited growth inhibition, suggesting that this compound may also possess cytotoxic properties against cancer cells .
  • Enzymatic Activity :
    • Research on related compounds has shown that they can modulate enzyme activity. For example, the inhibition of specific kinases in cancer pathways suggests that this compound could affect similar targets .

Toxicological Studies

  • Toxicity Assessment :
    • Toxicological evaluations are critical for understanding the safety profile of new compounds. Related studies have demonstrated that phenylene derivatives can exhibit varying degrees of toxicity depending on concentration and exposure duration .

Case Study 1: Antitumor Activity

A recent study highlighted the dual effects of phenylene-based compounds on cancer cells. At low concentrations, these compounds stimulated growth in non-tumorous cells while inhibiting growth in tumor cells . This suggests a selective action that could be beneficial in therapeutic applications.

Case Study 2: Enzyme Interaction

Another investigation focused on enzyme interactions with similar diacetate compounds. The findings indicated that these compounds could stabilize or destabilize protein structures depending on their concentration and the presence of other solutes .

Data Summary

Study TypeFindingsReference
CytotoxicityGrowth inhibition in MCF-7 cells
Enzyme InteractionModulation of kinase activity
Toxicity AssessmentVariable toxicity based on concentration

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of bis(oxy)diacetate derivatives. Below is a detailed comparison with structurally or functionally analogous compounds:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Structural Features Applications/Properties References
Dimethyl 2,2'-[(2,3,5-trimethyl-1,4-phenylene)bis(oxy)]diacetate C₁₅H₂₀O₆ 296.32 Trimethylphenylene core, methyl ester groups Research intermediate; discontinued commercially
Dimethyl 2,2′-[1,4-phenylenebis(oxy)]diacetate C₁₂H₁₄O₆ 254.24 Unsubstituted phenylene core, methyl esters Simpler analog; potential for functionalization via aromatic substitution
CurDAc (Sodium 2,2'-((((1E,6E)-3,5-dioxohepta-1,6-diene-1,7-diyl)bis(2-methoxy-4,1-phenylene))bis(oxy))diacetate) C₂₅H₂₂O₁₀Na₂ Not reported Curcumin-derived structure with sodium acetate groups and methoxyphenyl moieties Amyloid-β inhibition; membrane interaction studies
Diethyl 2,2'-(5,5'-(oxybis(ethane-1,2-diyl)bis(oxy)bis(1,4-phenylene)bis(2H-tetrazole-2,5-diyl)diacetate (4k) Not reported Not reported Ethyl esters, tetrazole rings, and ethylene glycol linkers Agonist synthesis targeting interferon/vitamin D receptors
(2Z,2′Z)-dimethyl 2,2′-(2,2′-(5,5′-(1,4-phenylene)bis(5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-3,1-diyl))bis(4-oxothiazole-2(4H)-yl-5(4H)-ylidene))diacetate (10) C₂₆H₂₀N₆O₂S₄ 576.05 Thiophene-pyrazolyl-thiazole hybrid, methyl esters Anticancer activity (in vitro studies)

Key Comparative Insights

Structural Complexity and Lipophilicity: The trimethylphenylene core in the target compound increases steric hindrance and lipophilicity compared to the unsubstituted analog (C₁₂H₁₄O₆) . This may enhance membrane permeability but complicate synthetic modification. CurDAc and compound 10 incorporate extended conjugated systems (curcuminoid or heterocyclic), enabling π-π interactions critical for biological targeting.

Functional Group Impact :

  • Ester Groups : Methyl esters (target compound) vs. ethyl (compound 4k ) or sodium acetates (CurDAc ) influence solubility and metabolic stability. Sodium acetates in CurDAc improve aqueous solubility, favoring amyloid inhibition studies.
  • Heterocycles : Compound 10’s thiophene and pyrazolyl-thiazole moieties confer redox activity and binding specificity absent in the target compound.

Compound 4k’s tetrazole rings enable coordination chemistry, a feature unexplored in the target compound.

Synthetic Accessibility :

  • The unsubstituted phenylene analog is easier to synthesize due to fewer steric constraints, while the trimethyl derivative likely requires controlled methylation steps.

Research Findings and Trends

  • Amyloid Inhibition: CurDAc’s bis(oxy)diacetate framework demonstrates that ester/acetate modifications can optimize interactions with amyloid aggregates .
  • Coordination Chemistry : Ethylene glycol and tetrazole motifs in compound 4k align with trends in designing agonists for receptor binding, a niche the target compound could explore via ester-group derivatization.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Dimethyl 2,2'-[(2,3,5-trimethyl-1,4-phenylene)bis(oxy)]diacetate
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Dimethyl 2,2'-[(2,3,5-trimethyl-1,4-phenylene)bis(oxy)]diacetate

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